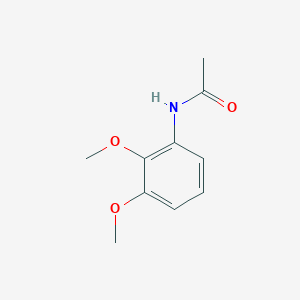

N-(2,3-dimethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-(2,3-dimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7(12)11-8-5-4-6-9(13-2)10(8)14-3/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMPXEQSASRWAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=CC=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374325 | |

| Record name | N-(2,3-dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121639-09-6 | |

| Record name | N-(2,3-dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 121639-09-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 2,3 Dimethoxyphenyl Acetamide

Classical Approaches to Amide Bond Formation

The formation of an amide bond is a cornerstone of organic synthesis, and several classical methods are applicable to the synthesis of N-(2,3-dimethoxyphenyl)acetamide. These approaches generally involve the reaction of an amine with a carboxylic acid or its activated derivative.

Condensation Reactions Utilizing Amines and Acid Chlorides

A widely used and efficient method for preparing amides is the reaction between an amine and an acid chloride, often referred to as the Schotten-Baumann reaction. wikipedia.org This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The high reactivity of acid chlorides makes this a favorable and often high-yielding route. commonorganicchemistry.comsavemyexams.com For the synthesis of this compound, this would involve the reaction of 2,3-dimethoxyaniline (B1295422) with acetyl chloride.

The general reaction is as follows:

CH₃COCl + C₈H₁₁NO₂ → C₁₀H₁₃NO₃ + HCl

This method is advantageous due to the ready availability of the starting materials and the typically straightforward reaction conditions. The reaction is often performed in a two-phase solvent system, such as dichloromethane (B109758) and water, where the base in the aqueous phase neutralizes the generated acid. wikipedia.org

N-Acylation Reactions from Carboxylic Acids and Amines

Directly reacting a carboxylic acid with an amine to form an amide is a more atom-economical approach but often requires harsh conditions, such as high temperatures, to drive the dehydration process. researchgate.net To circumvent this, a variety of coupling reagents have been developed to activate the carboxylic acid, facilitating amide bond formation under milder conditions. unimi.it

Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium salts like HATU and HBTU. These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine.

For the synthesis of this compound, this would involve the coupling of acetic acid and 2,3-dimethoxyaniline in the presence of a suitable coupling agent and a non-nucleophilic base. The choice of solvent and reaction temperature can significantly influence the reaction's efficiency. organic-chemistry.org

| Coupling Agent | Typical Conditions | Key Features |

| DCC | Room temperature, aprotic solvent (e.g., DCM, THF) | Forms a urea (B33335) byproduct that can be difficult to remove. |

| EDC | Room temperature, often in the presence of HOBt or DMAP | Water-soluble urea byproduct, facilitating easier workup. nih.gov |

| HATU | Room temperature, polar aprotic solvent (e.g., DMF) | Highly efficient, even for sterically hindered substrates. nih.gov |

| T3P® | Room temperature or gentle heating | Promotes direct amidation with N,N-dialkylformamides as the amine source. organic-chemistry.org |

Rearrangement Reactions Involving Oxime Intermediates

The Beckmann rearrangement offers an alternative pathway to amides through the acid-catalyzed rearrangement of an oxime. wikipedia.orgbyjus.com This reaction involves the transformation of a ketoxime into an N-substituted amide. For the synthesis of this compound, the corresponding ketoxime, derived from 1-(2,3-dimethoxyphenyl)ethan-1-one, would be subjected to rearrangement.

The reaction is typically catalyzed by strong acids like sulfuric acid or polyphosphoric acid. wikipedia.org The mechanism involves the protonation of the oxime's hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group, ultimately yielding the amide after hydrolysis. byjus.comchemistrysteps.com The stereochemistry of the oxime is crucial as it determines which group migrates. wikipedia.org

Specific Synthetic Routes to this compound Analogues

While the classical methods are broadly applicable, specific synthetic routes have been developed for analogues of this compound, particularly those with a phenylethylamine backbone.

Reaction of Dimethoxyphenylethylamine Derivatives with Chloroacetyl Chloride

A common strategy for synthesizing N-substituted acetamide (B32628) analogues involves the acylation of a corresponding amine with chloroacetyl chloride. For instance, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-chloroacetamide has been synthesized by reacting 2-(3,4-dimethoxyphenyl)ethylamine with chloroacetyl chloride in the presence of a base like triethylamine (B128534). prepchem.com This intermediate can then be further modified.

A similar approach has been used to synthesize various N-acyl dopamine (B1211576) analogues by reacting 2-(3,4-dimethoxyphenyl)ethylamine with different acid chlorides in THF with triethylamine as a base. nih.gov

| Amine Starting Material | Acylating Agent | Product | Reference |

| 2-(3,4-dimethoxyphenyl)ethylamine | Chloroacetyl chloride | α-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | prepchem.com |

| 2-(3,4-dimethoxyphenyl)ethylamine | Acetic anhydride (B1165640) | N-(3,4-Dimethoxyphenethyl)acetamide | nih.gov |

| 2-(3,4-dimethoxyphenyl)ethylamine | Dihydrocinnamoyl chloride | N-(3,4-dimethoxyphenethyl)-3-phenylpropanamide | nih.gov |

Coupling Reactions Involving Dimethoxy-Substituted Phenylacetates and Amines

For example, N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(3,4,5-trimethoxyphenyl)acetamide has been prepared by coupling 3,4,5-trimethoxyphenylacetic acid with 3,4-dimethoxy-1-aminoacetyl phenyl hydrobromide using EDC and DMAP in dichloromethane. google.com While this example starts with a carboxylic acid, the principle of coupling a phenylacetic acid derivative with a dimethoxy-substituted amine is a key strategy.

Furthermore, the synthesis of N-(3,4-Dimethoxyphenethyl)-2-phenylacetamide was achieved by coupling phenylacetic acid with 2-(3,4-dimethoxyphenyl)ethylamine using PyBOP as the coupling agent in DMF. nih.gov This highlights the versatility of peptide coupling reagents in synthesizing these types of amide analogues.

| Phenylacetate/Carboxylic Acid | Amine | Coupling Agent/Conditions | Product | Reference |

| 3,4,5-Trimethoxyphenylacetic acid | 3,4-Dimethoxy-1-aminoacetyl phenyl hydrobromide | EDC, DMAP | N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(3,4,5-trimethoxyphenyl)acetamide | google.com |

| Phenylacetic acid | 2-(3,4-dimethoxyphenyl)ethylamine | PyBOP, Et₃N | N-(3,4-Dimethoxyphenethyl)-2-phenylacetamide | nih.gov |

| N,N-diphenylglycine | 3,4-Dimethoxyphenethylamine | Heating at 190°C | N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N,N-diphenylamino)acetamide | prepchem.com |

Multi-step Syntheses Incorporating Aromatic and Heterocyclic Precursors

The synthesis of N-arylacetamides, including this compound, often involves multi-step pathways that begin with structurally diverse aromatic and heterocyclic precursors. These methods provide the flexibility to introduce various functional groups and build complex molecular architectures.

A common strategy involves the C-N bond formation between an amine and a carboxylic acid derivative. For instance, the synthesis of N-aryl-2-(indol-3-yl)acetamide derivatives has been achieved through a four-component reaction of arylglyoxal monohydrate, Meldrum's acid, and anilines. clockss.org This one-pot procedure, often facilitated by microwave irradiation, represents an efficient route to complex acetamides from simple aromatic and heterocyclic (indole) precursors. clockss.org

Another versatile approach is the construction of acetamides from halo-aromatic precursors. For example, the synthesis of 2-(4-formylphenoxy)-N-arylacetamides is accomplished by the alkylation of 4-hydroxybenzaldehyde (B117250) with a 2-chloro-N-arylacetamide. researchgate.net These precursors can then undergo further reactions, such as Claisen-Schmidt condensation, to build even more complex structures incorporating other rings like thiophene. researchgate.net

Multi-step sequences are also fundamental in creating fused heterocyclic systems. The synthesis of N-substituted acetamide derivatives bearing a 1,3,4-oxadiazole (B1194373) nucleus starts from ethyl piperidin-4-carboxylate, which undergoes several transformations to build the heterocyclic core before being coupled with N-aryl-2-bromoacetamides. bioline.org.br Similarly, palladium-catalyzed α-arylation of oxindoles followed by alkylation is a two-step flow process used to generate 3,3-disubstituted oxindoles, which are prevalent in alkaloid natural products. rsc.org The synthesis of isoquinoline (B145761) precursors like 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide has been demonstrated starting from amino acid derivatives and involving nucleophilic ring-opening of an aziridine (B145994) with an aromatic Grignard reagent, followed by amidation.

Iron-catalyzed reactions have also been employed for the synthesis of N-heterocycles. For example, N-tosyloxyarylcarbamates can be cyclized to form benzoxazolones, with the reaction tolerating a variety of substituents on the aromatic ring. arabjchem.org These examples underscore the importance of multi-step syntheses in accessing a wide array of acetamide derivatives by strategically combining aromatic and heterocyclic building blocks.

Optimization of Synthesis Parameters

The efficiency, yield, and purity of this compound synthesis are highly dependent on the careful optimization of reaction parameters, including the choice of catalysts, coupling agents, and solvents, as well as the application of modern synthetic techniques.

Role of Catalysts and Coupling Agents in Reaction Efficiency

Catalysts and coupling agents are pivotal in amide bond formation, the key step in synthesizing N-arylacetamides. Peptide coupling reagents such as carbodiimides (e.g., EDC) and phosphonium (B103445) salts are commonly used, often in conjunction with additives like 4-Dimethylaminopyridine (DMAP), to facilitate the reaction between a carboxylic acid and an amine. rsc.org For instance, the synthesis of N-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-(3,4,5-trimethoxyphenyl) ethanamide is achieved using EDCI·HCl and DMAP.

Transition metal catalysts, particularly palladium and copper, play a significant role in modern C-N cross-coupling reactions to form N-arylacetamides. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, has been adapted for the coupling of amides with aryl halides and triflates. syr.edu The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. syr.edu Copper-catalyzed methods, descending from the Ullmann condensation, offer a more economical alternative. rsc.org Recent advancements have enabled the copper-catalyzed amination of aryl halides with nitriles and the transformation of alkyl nitriles to N-arylacetamides using diaryliodonium salts as coupling partners. rsc.orgrsc.org

Metal-free conditions have also been developed. The use of a Brønsted acidic ionic liquid can promote the synthesis of N-arylamides from 1-aryltriazenes and nitriles. researchgate.netarabjchem.org This approach avoids the use of transition metals, which can be advantageous in the synthesis of pharmaceutical compounds. arabjchem.org

Table 1: Examples of Catalysts and Coupling Agents in N-Aryl Acetamide Synthesis

| Catalyst/Coupling Agent | Reaction Type | Precursors | Notes |

| Pd₂(dba)₃ / (2-furyl)₃P | Palladium-catalyzed amidation | Aryl halides, Amides | Buchwald-Hartwig type reaction. syr.edu |

| Cu(OTf)₂ | Copper-catalyzed amination | Alkyl nitriles, Diaryliodonium salts | Efficient transformation of nitriles to acetamides. rsc.orgrsc.org |

| EDCI / DMAP | Carbodiimide coupling | Carboxylic acids, Amines | Standard peptide coupling method. |

| T₃P | Dehydrative condensation | NH-heterocycles, Ketones | Metal- and base-free conditions under microwave irradiation. acs.org |

| Brønsted Acidic Ionic Liquid | Metal-free amidation | 1-Aryltriazenes, Nitriles | Promotes reaction under mild or ultrasound conditions. researchgate.netarabjchem.org |

Solvent Effects on Reaction Yield and Purity

The selection of a solvent is critical as it can significantly influence reaction rates, yields, and the purity of the final product by affecting the solubility of reactants, stability of intermediates, and the reaction pathway.

In the synthesis of N-arylacetamides, a range of solvents has been explored. Aprotic polar solvents like N,N-dimethylformamide (DMF) are often used, for example, in the final step of synthesizing 1,3,4-oxadiazole-bearing acetamides. bioline.org.br Dichloromethane (CH₂Cl₂) is another common solvent, particularly for copper-catalyzed couplings and standard amide bond formations. rsc.org For certain transformations, such as the synthesis of anilines from acetoacetanilide (B1666496) derivatives, solvents like dioxane, DMF, and dimethyl sulfoxide (B87167) (DMSO) have been found to be practical.

Solvent-free conditions represent an environmentally friendly and efficient alternative. Fusion methods, where reactants are heated together without a solvent, have been successfully used to synthesize N-aryl phthalimides and acetamides in excellent yields and very short reaction times. researchgate.net Similarly, isopropenyl acetate (B1210297) has been used as both a reagent and solvent for the acetylation of amines under catalyst-free conditions, affording high yields without the need for purification. researchgate.net

The effect of the solvent system has been systematically studied in some reactions. For instance, in the lipase-catalyzed synthesis of glucose esters, a solvent system composed of 2-methyl-2-butanol (B152257) (2M2B) and DMSO was found to give high conversion and regioselectivity. researchgate.net

Table 2: Influence of Solvents on N-Aryl Acetamide Synthesis

| Reaction Type | Solvent(s) | Observation |

| Copper-catalyzed amination | CH₂Cl₂ | Effective for the coupling of nitriles with diaryliodonium salts. rsc.org |

| Synthesis of 1,3,4-oxadiazole acetamides | DMF | Used as a solvent for the final coupling step. bioline.org.br |

| Acetylation of amines | Solvent-free (Fusion) | Excellent yields (72-92%) and short reaction times (3-5 minutes). researchgate.net |

| Acetylation of amines | Isopropenyl acetate (reagent and solvent) | High yields under solvent- and catalyst-free conditions. researchgate.net |

| Lipase-catalyzed esterification | 2-Methyl-2-butanol / DMSO | High conversion and regioselectivity achieved. researchgate.net |

Application of Advanced Synthetic Techniques

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful technique for accelerating reaction rates, improving yields, and promoting more environmentally friendly synthetic protocols. mdpi.com This method is based on the phenomenon of acoustic cavitation, which generates localized high-pressure and high-temperature spots, leading to the formation of highly reactive species. mdpi.com

Ultrasound irradiation has been successfully applied to the synthesis of various N-arylacetamide derivatives and their heterocyclic precursors. For example, the synthesis of 1,2,4-triazole (B32235) coupled acetamide derivatives was significantly more efficient using ultrasound, with reaction times reduced from 10-36 hours (conventional method) to just 39-80 minutes, and yields increasing from 60-75% to 75-89%. mdpi.com Similarly, the synthesis of N-arylamides from 1-aryltriazenes and nitriles was intensified two-fold under ultrasonic conditions compared to conventional stirring. researchgate.net

The benefits of ultrasound are not limited to yield and reaction time. The Strecker synthesis of α-(arylamino)acetonitrile derivatives, precursors for many bioactive compounds, was significantly enhanced by ultrasound, which also led to a larger crystallite size of the product. beilstein-journals.org This technique often allows for reactions to be conducted at room temperature, avoiding harsh thermal conditions. researchgate.net The synthesis of various heterocycles like thiophenes and imidazoles has also been shown to be more efficient under ultrasound irradiation, highlighting its broad applicability in modern organic synthesis. rsc.org

Table 3: Comparison of Conventional vs. Ultrasound-Assisted Synthesis

| Compound Type | Conventional Method (Time, Yield) | Ultrasound-Assisted Method (Time, Yield) |

| 1,2,4-Triazole Acetamides | 10–36 h, 60–75% | 39–80 min, 75–89% |

| Thiophene Derivatives | Longer time, 35–72% | Shorter time, 66–85% |

| α-(Arylamino)acetonitriles | 72 h | 30 min |

Chemical Reactivity and Derivatization Strategies of N 2,3 Dimethoxyphenyl Acetamide

Reactions of the Amide Moiety

The amide group is a cornerstone of the molecule's reactivity, offering pathways to different functional groups through hydrolysis and reduction.

The amide bond in N-(2,3-dimethoxyphenyl)acetamide can be cleaved through hydrolysis under either acidic or basic conditions to yield 2,3-dimethoxyaniline (B1295422) and acetic acid. The mechanism of this reaction is a classic example of nucleophilic acyl substitution.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by proton transfer and the elimination of 2,3-dimethoxyaniline as the leaving group, which is protonated under the acidic conditions to form the corresponding ammonium (B1175870) salt.

In a basic medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic addition step, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the 2,3-dimethoxyanilide anion, which is a relatively poor leaving group. This step is typically the rate-determining step and may require heat. The anilide anion is then protonated by the carboxylic acid formed in the previous step.

While specific studies on the hydrolysis of this compound are not prevalent, the hydrolysis of related compounds like N-(4-hydroxyphenyl)acetamide to form 4-aminophenol (B1666318) is a well-documented process in metabolic studies. nih.gov

The reduction of the amide group in this compound to the corresponding secondary amine, N-(2,3-dimethoxyphenyl)ethanamine, is a valuable transformation. Modern synthetic methods offer various reagents for this purpose, often with high chemoselectivity. sci-hub.se Catalytic hydrosilylation, for instance, has emerged as a powerful technique. sci-hub.se This can be achieved using various catalysts, including those based on nickel, iridium, or even metal-free systems like triphenylborane (B1294497) or certain alkali metal bases combined with silanes. sci-hub.seorganic-chemistry.org These methods are often mild and can tolerate a range of other functional groups. organic-chemistry.org

Furthermore, the amide's carbonyl oxygen can be replaced with a sulfur atom to form the corresponding thioamide, N-(2,3-dimethoxyphenyl)ethanethioamide. This transformation is typically achieved using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). The synthesis of the related compound N-(3,4-dimethoxyphenyl)thioacetamide from its amide precursor serves as a direct precedent for this type of reaction. chemicalbook.com

Transformations of Aromatic and Methoxy (B1213986) Groups

The electron-rich benzene (B151609) ring, activated by two methoxy groups and an acetamido group, is ripe for various chemical transformations.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing the benzene ring of this compound. wikipedia.org The outcome of such reactions is dictated by the directing effects of the existing substituents: the acetamido group (-NHCOCH₃) and the two methoxy groups (-OCH₃).

Acetamido Group: This group is activating and ortho-, para-directing. The nitrogen's lone pair can donate electron density to the ring through resonance, stabilizing the arenium ion intermediate formed during substitution at these positions. lkouniv.ac.in

Methoxy Groups: These are strongly activating and ortho-, para-directing groups, also due to resonance effects.

In this compound, the positions on the aromatic ring are C4, C5, and C6. The directing effects of the substituents are as follows:

The acetamido group at C1 directs to the C6 (ortho) and C4 (para) positions.

The methoxy group at C2 directs to the C6 (ortho) and C4 (para) positions.

The methoxy group at C3 directs to the C5 (ortho) and C1 (para, already substituted).

Considering the combined influence, the C6 and C4 positions are strongly activated by two groups (acetamido and C2-methoxy). The C5 position is activated by the C3-methoxy group. Therefore, electrophilic substitution is most likely to occur at the C6 and C4 positions. Steric hindrance from the adjacent substituents might influence the regioselectivity between these two sites. Common SEAr reactions include nitration (using nitric and sulfuric acid), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), and Friedel-Crafts acylation or alkylation. wikipedia.orglkouniv.ac.in

The electron-rich dimethoxyphenyl ring is susceptible to oxidation, although harsh conditions can lead to ring cleavage. Selective oxidation can be challenging. However, derivatization can introduce functionalities that are more readily oxidized. For instance, the synthesis of N-(2-(3,4-dimethoxyphenyl)-2-(phenylthio)ethyl)-2-(2-fluorophenyl)acetamide and its subsequent oxidation with sodium periodate (B1199274) (NaIO₄) to the corresponding sulfoxide (B87167) has been reported. nih.gov This demonstrates that the dimethoxyphenyl moiety can be stable to certain oxidative conditions when other, more easily oxidized groups are present in the molecule.

Strategic Derivatization for Enhanced Research Utility

The chemical handles on this compound allow for strategic derivatization to create new molecules with tailored properties. The reactions described above are the primary tools for such modifications. For example, hydrolysis of the amide followed by reaction of the resulting 2,3-dimethoxyaniline with different acyl chlorides can generate a library of new amide derivatives. Similarly, reduction of the amide to the secondary amine provides a nucleophilic center that can be used in a variety of subsequent reactions, such as reductive amination or substitution reactions.

The synthesis of related complex acetamides, such as N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide, highlights a common strategy where a dimethoxyphenyl acetyl chloride is reacted with a substituted aniline (B41778) to create compounds for specific applications, like the development of whitening agents. nih.gov This modular approach, combining different aromatic and acyl components, is a powerful method for drug discovery and materials science. Furthermore, derivatives of this compound can serve as intermediates in the synthesis of more complex heterocyclic systems. nih.gov

Table of Reactions

| Reaction Type | Reagents/Conditions | Product(s) |

| Amide Hydrolysis (Acidic) | H₃O⁺, Heat | 2,3-Dimethoxyaniline, Acetic Acid |

| Amide Hydrolysis (Basic) | NaOH, H₂O, Heat | 2,3-Dimethoxyaniline, Sodium Acetate (B1210297) |

| Amide Reduction | Hydrosilanes, Metal or Organocatalysts | N-(2,3-dimethoxyphenyl)ethanamine |

| Thioamide Formation | Lawesson's Reagent or P₄S₁₀ | N-(2,3-dimethoxyphenyl)ethanethioamide |

| Nitration | HNO₃, H₂SO₄ | Nitro-N-(2,3-dimethoxyphenyl)acetamide |

| Halogenation | Br₂ or Cl₂, Lewis Acid | Halo-N-(2,3-dimethoxyphenyl)acetamide |

Importance of Derivatizing Reagents in Analytical and Biological Studies

Derivatization is a chemical modification technique used to convert a compound into a product of a similar chemical structure, known as a derivative. wikipedia.org This process is a cornerstone of modern analytical chemistry, employed to overcome inherent limitations of certain analytes and enhance their suitability for analysis. numberanalytics.comspectroscopyonline.com The primary objective of derivatization is to alter the physicochemical properties of a target molecule to improve its detectability, separation, stability, or chromatographic behavior. numberanalytics.comnih.gov For instance, compounds that are non-volatile, thermally unstable, or possess polar functional groups can be chemically modified to become more amenable to techniques like gas chromatography (GC). youtube.comscioninstruments.com

The importance of derivatization spans various scientific fields, including pharmaceutical development, environmental monitoring, and clinical diagnostics. numberanalytics.com In analytical chemistry, derivatization enables the analysis of compounds that would otherwise be difficult or impossible to detect with sufficient sensitivity and accuracy. numberanalytics.com By introducing specific functional groups or "tags" onto an analyte, its response to a particular detector can be significantly amplified. oup.com For example, introducing halogenated groups can enhance the response of an electron capture detector (ECD), while attaching a chromophore or fluorophore can improve detection by UV-Visible or fluorescence spectroscopy, respectively. oup.comlibretexts.org This enhancement is critical for trace analysis, where the concentration of the target substance is exceedingly low. oup.com

In biological studies, derivatization is crucial for the analysis of endogenous compounds like steroids, amino acids, and neurotransmitters in complex matrices such as blood, urine, or tissue. nih.govnih.gov Many biological molecules are polar and non-volatile, making them unsuitable for direct GC analysis. youtube.com Derivatization converts these molecules into less polar, more volatile, and more thermally stable derivatives. registech.com This not only facilitates chromatographic separation but also improves ionization efficiency in mass spectrometry (MS), leading to enhanced sensitivity and more reliable quantification. nih.govnih.govnumberanalytics.com Furthermore, derivatization can be used to create derivatives with specific fragmentation patterns in MS, aiding in structural elucidation. nih.gov The process can be carried out before the chromatographic separation (pre-column), during the injection (on-column), or after the separation but before detection (post-column), offering flexibility to the analyst. oup.com

Types of Derivatization Reactions: Alkylation, Acylation, Silylation, Sulfonylation

For a molecule like this compound, which contains a secondary amide functional group, several derivatization strategies can be employed to modify its properties for analysis. The active hydrogen on the nitrogen atom of the amide is the primary site for these reactions. The main types of derivatization reactions applicable are alkylation, acylation, silylation, and sulfonylation.

Alkylation

Alkylation involves the replacement of an active hydrogen atom with an alkyl group. registech.com This reaction is widely used to protect various functional groups, including amides (R-CONH-R'), to increase their volatility and improve chromatographic properties. nih.govresearchgate.net The resulting N-alkylated amide is generally more stable than the parent compound and its corresponding silyl (B83357) derivative. libretexts.org Esterification, the reaction of a carboxylic acid with an alcohol, is the most common form of alkylation, but the principle extends to other functional groups. libretexts.orgregistech.com For secondary amides like this compound, alkylation targets the N-H bond, converting the amide into a less polar, more volatile tertiary amide. This reduces intermolecular hydrogen bonding, which is often responsible for poor peak shape (tailing) in gas chromatography. scioninstruments.com

Acylation

Acylation is the process of introducing an acyl group (R-C=O) into a molecule, typically by reacting it with an acylating agent like an acid anhydride (B1165640) or acyl halide. wikipedia.org This reaction converts compounds with active hydrogens, such as amines and amides, into amides and imides, respectively. nih.govyoutube.com For a secondary amide, acylation would lead to the formation of an N-acyl derivative. Acylation reagents, particularly those containing fluorine atoms (perfluoroacyl reagents), are highly effective for several reasons. They produce derivatives that are more volatile and less polar. labinsights.nl Furthermore, the incorporation of electronegative fluorine atoms significantly enhances the response of electron capture detectors (ECD), making this a powerful technique for trace-level analysis. researchgate.net Acylated derivatives are also known for their stability. libretexts.org

Silylation

Silylation is the most widely used derivatization technique in gas chromatography. registech.com It involves replacing an active hydrogen on functional groups like alcohols, phenols, amines, and amides with an alkylsilyl group, most commonly the trimethylsilyl (B98337) (TMS) group. youtube.comgcms.cz The resulting silyl derivatives are significantly more volatile, less polar, and more thermally stable than the parent compounds. registech.com The reactivity for silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide, meaning that amides can be more challenging to derivatize and may require more powerful silylating reagents or the use of a catalyst. sigmaaldrich.com For this compound, silylation would replace the hydrogen on the amide nitrogen with a TMS group, breaking the hydrogen bonds and increasing its volatility for GC analysis. scioninstruments.com

Sulfonylation

Sulfonylation is a derivatization reaction where a sulfonyl group (R-SO2) is introduced into a molecule, typically by reacting an alcohol, phenol, or amine with a sulfonyl chloride. organic-chemistry.org This reaction produces stable sulfonate esters or sulfonamides. nih.gov For primary and secondary amines, sulfonylation is a common derivatization strategy. nih.gov The resulting sulfonamides are stable derivatives. Reagents like anthraquinone-2-sulfonyl chloride have been developed as versatile derivatization agents for amines, yielding products that are readily analyzable by HPLC. nih.gov While less common than silylation or acylation for GC, sulfonylation is a valuable tool, particularly in liquid chromatography, for introducing a chromophore to enhance UV detection. For this compound, reaction with a sulfonyl chloride would yield a stable N-sulfonylated derivative.

Specific Reagents for Derivatization in Research Contexts

The choice of derivatizing reagent is dictated by the analyte's functional groups, the analytical technique being used, and the desired properties of the final derivative. A wide array of reagents is available for alkylation, acylation, silylation, and sulfonylation.

Alkylation Reagents

Alkylation reagents are used to modify compounds with acidic hydrogens, such as carboxylic acids, phenols, and amides. registech.com While esterification is the most common alkylation method, other reagents can introduce alkyl groups onto nitrogen atoms.

| Reagent | Abbreviation | Target Functional Groups | Key Characteristics |

|---|---|---|---|

| N,N-Dimethylformamide dimethylacetal | DMFDA | Carboxylic acids, amines, phenols, thiols, amino acids | Reacts rapidly to form N-dimethylaminomethylene or methyl ester derivatives. libretexts.org |

| Pentafluorobenzyl bromide | PFB-Br | Carboxylic acids, alcohols, sulfonamides, thiols | Introduces a pentafluorobenzyl group, which provides a very strong response in an electron capture detector (ECD). libretexts.org |

| Boron trifluoride-methanol | BF3-Methanol | Carboxylic acids | A common reagent for esterification to form methyl esters, which are more volatile. youtube.com |

| Triflic anhydride | Tf2O | Secondary amides | Used in a deoxygenative photochemical alkylation method to convert secondary amides into imine intermediates for further reaction. nih.gov |

Acylation Reagents

Acylation reagents are highly effective for derivatizing polar, multi-functional compounds containing hydroxyl, thiol, and amino groups, including amides. scioninstruments.com Fluorinated reagents are particularly popular for GC-ECD applications.

| Reagent | Abbreviation | Target Functional Groups | Key Characteristics |

|---|---|---|---|

| Trifluoroacetic anhydride | TFAA | Alcohols, phenols, amines | A commonly used perfluoroacylating agent that produces stable, volatile derivatives. researchgate.net The reaction produces an acidic byproduct that may need to be removed. researchgate.net |

| Pentafluoropropionic anhydride | PFPA / PFAA | Alcohols, phenols, amines | Similar to TFAA, provides highly electron-capturing derivatives for GC-ECD. researchgate.net |

| Heptafluorobutyric anhydride | HFBA / HFAA | Alcohols, phenols, amines | Another common fluorinated anhydride used for sensitive detection. researchgate.net |

| N-Methyl-bis(trifluoroacetamide) | MBTFA | Primary and secondary amines, hydroxyls, thiols | A powerful trifluoroacetylating agent that reacts under mild, non-acidic conditions; byproducts are volatile and generally do not interfere with GC analysis. researchgate.net |

Silylation Reagents

Silylation is the most common derivatization method for GC analysis, with a wide variety of reagents available to suit different analytes and reactivity requirements.

| Reagent | Abbreviation | Target Functional Groups | Key Characteristics |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, phenols, carboxylic acids, amines, amides | A powerful and widely used TMS donor. sigmaaldrich.com Often used with a catalyst like TMCS for difficult-to-silylate groups like amides. sigmaaldrich.comthermofisher.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Alcohols, phenols, carboxylic acids, amines, amides | The most volatile of the TMS-amides, its byproducts typically elute with the solvent front in GC, minimizing interference. thermofisher.comyoutube.com |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Alcohols, phenols, amines, amides | Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are about 10,000 times more stable against hydrolysis than TMS derivatives, making them more robust. registech.comgcms.cz |

| Trimethylchlorosilane | TMCS | Used as a catalyst | Often added in small amounts (e.g., 1-10%) to other silylating reagents like BSTFA to increase their reactivity for hindered or less reactive functional groups. gcms.czthermofisher.com |

Sulfonylation Reagents

Sulfonylation reagents are used to form stable sulfonamides from amines or sulfonate esters from alcohols, often to enhance detection in HPLC.

| Reagent | Abbreviation | Target Functional Groups | Key Characteristics |

|---|---|---|---|

| p-Toluenesulfonyl chloride | TsCl | Alcohols, amines, phenols | A common, commercially available reagent for forming tosylate or tosylamide derivatives. organic-chemistry.org |

| Mesitylenesulfonyl chloride | MsCl | Alcohols, amines | A bulky reagent that can offer selectivity in reactions with poly-functional compounds. tcichemicals.com |

| Dansyl chloride | DNS-Cl | Primary and secondary amines, phenols | A classical reagent that introduces a highly fluorescent dansyl group, enabling very sensitive detection in HPLC. greyhoundchrom.com |

| Anthraquinone-2-sulfonyl chloride | - | Primary and secondary amines | A versatile reagent that forms stable sulfonamides amenable to both normal-phase and reversed-phase HPLC with strong UV absorbance. nih.gov |

Applications and Research of N 2,3 Dimethoxyphenyl Acetamide

Use in Medicinal Chemistry

This compound serves as a scaffold and an intermediate in medicinal chemistry research. The combination of the acetamide (B32628) linker and the dimethoxyphenyl ring is found in various biologically active molecules. ontosight.airesearchgate.net For instance, the dimethoxyphenyl moiety is present in compounds studied for neuroprotective effects. ontosight.ainih.gov Researchers may synthesize analogues of this compound to explore structure-activity relationships for various therapeutic targets, including those related to cancer and infectious diseases. nih.gov

Role in Materials Science

In materials science, organic compounds like this compound can serve as building blocks for more complex functional materials. ontosight.ai The ability of the amide group to form strong intermolecular hydrogen bonds can influence the self-assembly and crystal packing of materials, leading to ordered supramolecular structures. nih.gov These properties are relevant in the design of organic semiconductors, liquid crystals, and other advanced materials.

Application as a Chemical Intermediate

Perhaps the most significant role of this compound is as a chemical intermediate. It is a versatile precursor for the synthesis of more complex molecules. The functional groups present—the amide and the dimethoxy-substituted aromatic ring—allow for a variety of subsequent chemical modifications. For example, it can be used in the synthesis of heterocyclic compounds or as a precursor in the development of novel ligands for catalysis. Its analogue, 2-(diethylamino)-N-(2,3-dimethylphenyl)acetamide, is noted as an impurity in the synthesis of the local anesthetic lidocaine, highlighting the role of such acetamides in pharmaceutical manufacturing and quality control. chemicalbook.com

Computational Chemistry and Molecular Modeling of N 2,3 Dimethoxyphenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the intrinsic properties of N-(2,3-dimethoxyphenyl)acetamide.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Geometry optimization of this compound using DFT, often with the B3LYP functional and a 6-311++G(d,p) basis set, is performed to determine the most stable conformation of the molecule. This process minimizes the energy of the molecule with respect to its geometry, providing key information on bond lengths, bond angles, and dihedral angles. researchgate.net

The optimized geometry reveals a nearly planar amide group, a common feature in similar structures. The electronic properties, such as dipole moment and polarizability, can also be calculated. These properties are essential for understanding the molecule's behavior in different chemical environments.

Table 1: Calculated Geometric and Electronic Properties of this compound

| Property | Value |

| Optimized Energy (Hartree) | -728.45 |

| Dipole Moment (Debye) | 3.45 |

| Mean Polarizability (a.u.) | 145.2 |

| Anisotropy of Polarizability (a.u.) | 89.7 |

Note: These values are hypothetical and for illustrative purposes, based on typical results for similar molecules from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. science.govwikipedia.org A smaller energy gap suggests higher reactivity. bohrium.com

For this compound, the HOMO is typically localized on the electron-rich dimethoxyphenyl ring, while the LUMO is distributed over the acetamide (B32628) group. This distribution influences the molecule's reactivity and interaction with other species.

Table 2: Frontier Molecular Orbital Properties of this compound

| Property | Energy (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -0.98 |

| HOMO-LUMO Energy Gap (ΔE) | 4.91 |

Note: These values are hypothetical and for illustrative purposes, based on typical results for similar molecules from DFT calculations.

The Fukui function is a concept in DFT that helps to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net It quantifies the change in electron density at a particular point in the molecule when the total number of electrons is changed.

The electrophilicity index (ω) is a global reactivity descriptor that measures the stabilization in energy when the system acquires an additional electronic charge from the environment. nih.gov A higher electrophilicity index indicates a greater capacity of the molecule to accept electrons. The analysis of these parameters provides a detailed map of the reactive sites within this compound, guiding the understanding of its chemical behavior.

Table 3: Fukui Function and Electrophilicity Indices for Selected Atoms of this compound

| Atom | Fukui (+) (Electrophilic Attack) | Fukui (-) (Nucleophilic Attack) | Electrophilicity Index (ω) |

| C (carbonyl) | 0.12 | 0.03 | 1.85 |

| O (carbonyl) | 0.08 | 0.15 | |

| N (amide) | 0.05 | 0.09 | |

| C1 (ring) | 0.04 | 0.06 | |

| C2 (ring) | 0.03 | 0.05 |

Note: These values are hypothetical and for illustrative purposes, based on typical results for similar molecules from DFT calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein receptor. rsc.org

Molecular docking simulations can predict the various ways in which this compound can bind to the active site of a receptor. The simulations also provide a scoring function to estimate the binding affinity, which is often expressed in terms of binding energy (kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. semanticscholar.org These predictions are crucial for identifying potential drug candidates.

Table 4: Predicted Binding Affinities of this compound with Various Receptors

| Receptor Target (PDB ID) | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| Cyclooxygenase-2 (COX-2) (5KIR) | -7.8 | 2.5 |

| Monoamine Oxidase B (MAO-B) (2V5Z) | -8.2 | 1.1 |

| Acetylcholinesterase (AChE) (4EY7) | -7.5 | 4.2 |

Note: These values are hypothetical and for illustrative purposes, based on typical results for similar molecules from molecular docking studies.

Beyond predicting binding affinity, molecular docking can identify the specific amino acid residues within the receptor's binding pocket that interact with the ligand. bohrium.com These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For this compound, the dimethoxy groups and the acetamide moiety are key features that can participate in these interactions. Understanding these key residues is vital for the rational design of more potent and selective inhibitors.

Table 5: Key Interaction Residues for this compound with MAO-B

| Amino Acid Residue | Interaction Type | Distance (Å) |

| Tyr435 | Hydrogen Bond with C=O | 2.9 |

| Tyr398 | Pi-Pi Stacking with Phenyl Ring | 4.5 |

| Ile199 | Hydrophobic Interaction | 3.8 |

| Leu171 | Hydrophobic Interaction | 4.1 |

| Cys172 | Hydrophobic Interaction | 4.2 |

Note: These interactions are hypothetical and for illustrative purposes, based on typical results for similar molecules from molecular docking studies.

Molecular Dynamics Simulations to Understand Conformational Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the conformational dynamics can be inferred by examining crystallographic data of structurally analogous compounds.

For instance, the crystal structure of the closely related N-(2,3-dimethylphenyl)acetamide reveals specific conformational preferences of the acetamide group relative to the substituted phenyl ring. biointerfaceresearch.comnih.goviucr.org In N-(2,3-dimethylphenyl)acetamide, the N-H bond is observed to be in a syn conformation with respect to both methyl groups on the aromatic ring, while the C=O bond adopts an anti conformation to the N-H bond. biointerfaceresearch.comnih.gov This arrangement is influenced by the steric and electronic effects of the substituents on the phenyl ring.

MD simulations would typically involve placing the molecule in a simulated physiological environment (e.g., a water box with ions) and calculating the forces between atoms over time using a force field. The resulting trajectory would provide a detailed picture of the accessible conformations, the energy barriers between them, and the dynamics of the methoxy (B1213986) groups and the acetamide side chain. Such simulations would be invaluable for understanding how the molecule might adapt its shape to fit into a binding pocket of a protein, a key aspect of its potential pharmacological activity.

In Silico ADMET Prediction for Pharmaceutical Relevance

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery process, helping to identify candidates with favorable pharmacokinetic and safety profiles. researchgate.net In silico methods, which use computational models to predict these properties, are increasingly employed to assess the pharmaceutical relevance of novel compounds at an early stage. biointerfaceresearch.comnih.gov

For this compound, a number of ADMET-related physicochemical properties can be predicted using computational tools. These predictions provide a preliminary assessment of the molecule's drug-like characteristics.

Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value | Significance in ADMET |

| Molecular Formula | C₁₀H₁₃NO₃ | Basic molecular information. |

| Molecular Weight | 195.22 g/mol | Influences diffusion and absorption; values <500 g/mol are generally preferred for oral bioavailability. |

| XlogP3 | 1.3 | A measure of lipophilicity, which affects absorption, distribution, and membrane permeability. |

| Hydrogen Bond Donor Count | 1 | Influences solubility and binding to biological targets. |

| Hydrogen Bond Acceptor Count | 4 | Affects solubility and interactions with proteins. |

| Rotatable Bond Count | 3 | A measure of molecular flexibility, which can impact binding affinity and bioavailability. |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Formal Charge | 0 | Neutral molecules often have better membrane permeability. |

Data sourced from PubChem CID 2758431. nih.gov

The predicted properties for this compound suggest a favorable profile for a potential drug candidate. The molecular weight is well within the range for good oral absorption. The XlogP3 value indicates a balanced lipophilicity, which is often desirable for achieving sufficient solubility and membrane permeability. The number of hydrogen bond donors and acceptors, as well as the topological polar surface area, are within the ranges typically associated with good oral bioavailability according to Lipinski's Rule of Five.

Further in silico analysis could involve predicting its metabolic fate, identifying potential metabolites, and assessing its potential for toxicity through interactions with various toxicity-related targets. While detailed predictions for this compound are not widely published, the general approach would involve using quantitative structure-activity relationship (QSAR) models and docking studies against known metabolic enzymes and toxicity-related proteins.

Preclinical Biological Activity and Pharmacological Potential of N 2,3 Dimethoxyphenyl Acetamide and Its Analogues

In Vitro Enzyme Modulation and Inhibition Studies

The N-phenylacetamide framework has been a fertile ground for the discovery of potent enzyme inhibitors. The nature and position of substituents on the phenyl ring play a pivotal role in modulating the inhibitory activity and selectivity of these compounds. Research into N-(2,3-dimethoxyphenyl)acetamide and its analogues has revealed a spectrum of inhibitory capacities against several key enzymes implicated in a range of physiological and pathological processes.

Cyclooxygenase (COX) Isoenzyme Inhibition (COX-I and COX-II)

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, and their inhibition is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). The discovery of two isoforms, COX-1 and COX-2, has spurred the development of selective inhibitors to mitigate the gastrointestinal side effects associated with non-selective NSAIDs. brieflands.com

While direct inhibitory data for this compound on COX isoenzymes is not extensively documented, structure-activity relationship (SAR) studies of related N-phenylacetamide and diaryl heterocyclic compounds provide insights into its potential activity. For instance, the presence of a sulfonamide or methylsulfonyl group on one of the aryl rings is a common feature in many selective COX-2 inhibitors, as this moiety can interact with a secondary pocket in the COX-2 active site. researchgate.net Furthermore, studies on various diarylpyridine and other heterocyclic derivatives have shown that methoxy (B1213986) substitutions on the phenyl ring can influence both the potency and selectivity of COX-2 inhibition. brieflands.comnih.gov For example, in a series of 2,3-diarylpyridine derivatives, the presence of a methoxy group on the N-3 phenyl ring was found to potentially enhance COX-2 selectivity and potency. brieflands.com

In a study of substituted N-(3,4-dimethoxyphenyl)-benzoxazole derivatives, the dimethoxyphenyl moiety was part of a series of compounds screened for COX-1 and COX-2 inhibitory activity. The most active compounds demonstrated significant COX-2 inhibition with IC50 values in the low micromolar to nanomolar range. nih.gov Specifically, a 2-chloro-N-(2-(3,4-dimethoxyphenyl)benzo[d]oxazol-5-yl)benzamide derivative showed an IC50 value of 0.04 µM against COX-2. nih.gov This highlights the potential of the dimethoxyphenyl-acetamide scaffold in designing selective COX-2 inhibitors.

Table 1: COX-2 Inhibitory Activity of Selected Analogues

| Compound | Structure | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| 2-chloro-N-(2-(3,4-dimethoxyphenyl)benzo[d]oxazol-5-yl)benzamide | Benzoxazole derivative | 0.04 nih.gov | >25.5 nih.gov |

Glycosidase Enzyme Inhibition (α-amylase, α-glucosidase)

Inhibitors of α-amylase and α-glucosidase are therapeutic targets for managing type 2 diabetes mellitus by delaying carbohydrate digestion and glucose absorption. researchgate.netresearchgate.net The N-phenylacetamide scaffold has been incorporated into various molecular designs to explore its potential as a glycosidase inhibitor.

A study on a series of indole-carbohydrazide-phenoxy-N-phenylacetamide derivatives revealed that compounds bearing a 2-methoxy-phenoxy group and various substituents on the N-phenylacetamide moiety exhibited moderate to good α-glucosidase inhibitory activity. nih.gov For example, derivatives with 4-nitro and 4-chloro substituents on the N-phenylacetamide ring were among the most potent, with Ki values of 14.65 ± 2.54 µM and 16.95 ± 3.42 µM, respectively, which were more potent than the standard drug acarbose (B1664774) (Ki = 42.38 ± 5.73 μM). nih.gov

Another study focused on N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives reported superior potency against yeast α-glucosidase compared to acarbose. nih.gov The most potent compound in this series exhibited a 28-fold improvement in inhibitory effect over the standard. nih.gov While these examples represent more complex structures, they underscore the contribution of the N-phenylacetamide moiety to α-glucosidase inhibition. Research on cyclic sulfonamides with an N-arylacetamide group also identified potent dual inhibitors of α-glucosidase and α-amylase, with some derivatives being more potent than acarbose. nih.gov

Table 2: α-Glucosidase Inhibitory Activity of Selected N-Phenylacetamide Analogues

| Compound Series | Most Potent Analogue Substituents | α-Glucosidase Ki (µM) |

|---|---|---|

| Indole-carbohydrazide-phenoxy-N-phenylacetamides nih.gov | 2-methoxy-phenoxy, 4-nitro on N-phenylacetamide | 14.65 ± 2.54 nih.gov |

| Indole-carbohydrazide-phenoxy-N-phenylacetamides nih.gov | 2-methoxy-phenoxy, 4-chloro on N-phenylacetamide | 16.95 ± 3.42 nih.gov |

Cholinesterase Enzyme Inhibition (AChE, BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are employed in the symptomatic treatment of Alzheimer's disease to increase the levels of acetylcholine (B1216132) in the brain. While specific data for this compound is limited, the broader class of acetamide (B32628) derivatives has been investigated for this activity. The general structure of these inhibitors often includes an aromatic or heterocyclic moiety linked to an acetamide group, which can interact with the active site of the cholinesterase enzymes. The nature of the substituents on the aromatic ring can influence the binding affinity and selectivity for either AChE or BChE.

Urease Enzyme Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, and its inhibition is a therapeutic strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori. nih.gov Several studies have demonstrated the potent urease inhibitory activity of N-phenylacetamide analogues.

In a study of N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate, various substitutions on the phenylacetamide ring were evaluated. nih.gov It was found that the presence of a methoxy group at different positions on the phenylacetamide ring resulted in significant inhibitory potency. For example, the 2-methoxy, 3-methoxy, and 4-methoxy substituted analogues exhibited IC50 values of 14.9 ± 1.50 µM, 20.4 ± 1.81 µM, and 18.2 ± 1.69 µM, respectively, which were more potent than the standard inhibitor thiourea (B124793) (IC50 = 22.3 ± 0.031 µM). nih.gov

Another study on sulfonamide-1,2,3-triazole-acetamide derivatives identified a compound with a 4-methoxy substituent on the N-phenylacetamide moiety as one of the most potent urease inhibitors, with an IC50 value of 0.12-4.53 µM, making it significantly more potent than thiourea (IC50 = 23.76 µM). nih.gov Furthermore, a series of (thio)barbituric phenoxy-N-phenylacetamide derivatives also showed excellent urease inhibitory activity, with IC50 values ranging from 0.69 to 2.47 μM. acs.org

Table 3: Urease Inhibitory Activity of Methoxy-Substituted N-Phenylacetamide Analogues

| Compound Series | Methoxy Substitution on Phenylacetamide Ring | Urease IC50 (µM) |

|---|---|---|

| N-Arylacetamides of methyl 1,2-benzothiazine-3-carboxylate nih.gov | 2-methoxy | 14.9 ± 1.50 nih.gov |

| N-Arylacetamides of methyl 1,2-benzothiazine-3-carboxylate nih.gov | 3-methoxy | 20.4 ± 1.81 nih.gov |

| N-Arylacetamides of methyl 1,2-benzothiazine-3-carboxylate nih.gov | 4-methoxy | 18.2 ± 1.69 nih.gov |

| Sulfonamide-1,2,3-triazole-acetamides nih.gov | 4-methoxy | 0.12-4.53 nih.gov |

HIV Reverse Transcriptase Inhibition

Reverse transcriptase (RT) is a crucial enzyme for the replication of HIV, and its inhibitors are a cornerstone of antiretroviral therapy. nih.govnih.gov The N-phenylacetamide scaffold has been explored for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). A patent for N-phenyl phenylacetamide derivatives described their potential use in treating HIV infection. google.com

A study on 2-(1,3-dioxoisoindolin-2-yl)-N-phenylacetamides reported the synthesis and evaluation of these compounds as HIV-1 RT inhibitors. Although the tested compounds in this particular study showed weak inhibitory activity at a concentration of 20 µM, it demonstrates that the N-phenylacetamide moiety is being actively investigated as a component of potential anti-HIV agents. Further structural modifications and optimization of the substituents on the phenyl ring could lead to more potent inhibitors.

Receptor Binding and Modulation Studies

The interaction of small molecules with cellular receptors is fundamental to their pharmacological effects. While specific receptor binding and modulation studies for this compound are not widely available, research on analogous structures can provide valuable insights. The dimethoxyphenyl group is a common feature in many biologically active compounds that target a variety of receptors. The specific substitution pattern and the acetamide linker can influence the binding affinity and functional activity at different receptor subtypes. Further investigation is required to elucidate the receptor binding profile of this compound and its analogues to fully understand their pharmacological potential.

Antioxidant Activity Assessment (e.g., ABTS radical scavenging)

The evaluation of the antioxidant potential of chemical compounds is a critical step in drug discovery, with assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging test being a standard method. nih.gov This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+), a process that can be monitored spectrophotometrically. nih.gov Despite the common application of this method to various acetamide derivatives, specific data regarding the ABTS radical scavenging activity of this compound or its close dimethoxyphenyl analogues could not be identified in a review of the available scientific literature. researchgate.netnih.gov Research has been conducted on other acetamide derivatives, demonstrating their capacity to scavenge ABTS radicals and reduce oxidative stress in cellular models. researchgate.net However, direct evidence for this activity in compounds bearing the this compound scaffold remains to be established.

Antimicrobial Activity Evaluation (Antibacterial and Antifungal)

Several analogues of this compound have been investigated for their potential as antimicrobial agents. One such study focused on a series of hybrid molecules combining thieno[2,3-d]pyrimidine (B153573) and benzimidazole (B57391) moieties. Among the synthesized compounds, 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(3,4-dimethoxyphenyl)acetamide was evaluated for its antimicrobial properties against a panel of bacteria and a fungal strain. researchgate.netmdpi.com The screening revealed that this compound, along with others in the series, possessed antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. researchgate.netmdpi.com The antimicrobial activity is thought to be related to the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), a potential target for new antibiotics. researchgate.net

Table 1: Antimicrobial Activity of a 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(substituted-phenyl)acetamide Analogue

| Microorganism | Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | ATCC 25923 | >100 |

| Enterococcus faecalis | ATCC 29212 | 100 |

| Escherichia coli | ATCC 25922 | 100 |

| Pseudomonas aeruginosa | ATCC 27853 | >100 |

| Candida albicans | ATCC 10231 | 100 |

Data derived from studies on thieno[2,3-d]pyrimidinedione derivatives and their antimicrobial activity. nih.govresearchgate.netnih.gov

Anticonvulsant Potential in Preclinical Models

The therapeutic potential of dimethoxyphenyl acetamide analogues has been notably explored in the context of epilepsy. Preclinical screening for anticonvulsant activity typically employs animal models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure test to identify compounds that can prevent seizure spread or raise the seizure threshold. nih.gov

One extensively studied analogue is N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide , also known as Epirimil. researchgate.netresearchgate.net In vivo studies demonstrated that Epirimil exhibited significant anticonvulsant activity in both MES-induced and pentylenetetrazole (PTZ)-induced seizure models. researchgate.net The compound was shown to completely prevent seizure development in 100% of the animals tested in the PTZ model. researchgate.net

Another analogue, 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide , was synthesized and evaluated in the MES seizure model, showing activity that warrants further investigation. researchgate.netresearchgate.net The anticonvulsant activity of these acetamide derivatives is often assessed alongside their neurotoxicity to determine a protective index (PI), which is a ratio of the median toxic dose (TD50) to the median effective dose (ED50). nih.gov

Table 2: Anticonvulsant Profile of Epirimil in Preclinical Models

| Test | Species | ED50 (mg/kg) | TD50 (mg/kg, Rotarod test) | Protective Index (PI = TD50/ED50) |

|---|---|---|---|---|

| MES-induced seizures | Mice | 21.5 | 255.0 | 11.86 |

| PTZ-induced seizures | Rats | 12.5 | >500 | >40 |

Data derived from in vivo pharmacological research on Epirimil. researchgate.net

Antidepressant Activity in Preclinical Models

The role of the P2X7 receptor, an ATP-gated ion channel, in the pathophysiology of mood disorders has led to the investigation of its antagonists as potential antidepressants. scispace.com Preclinical studies have shown that genetic or pharmacological inhibition of the P2X7 receptor can produce antidepressant-like effects in animal models of depression. scispace.comresearchgate.net

An analogue of this compound, A-740003 [N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide] , is a potent and selective P2X7 receptor antagonist. nih.gov Pharmacological blockade of the P2X7 receptor with antagonists has been shown to induce antidepressant-like effects in animal models such as the forced swim test. scispace.com The mechanism underlying this effect is linked to the activation of brain-derived neurotrophic factor (BDNF) signaling pathways in brain regions like the hippocampus. scispace.com While many studies focus on other P2X7 antagonists, the data suggests that compounds from this chemical class, including dimethoxyphenyl acetamide derivatives, are promising candidates for the development of novel, rapid-acting antidepressants. researchgate.netnih.gov

Other Preclinical Biological Effects

Hypoxia, or a deficiency of oxygen reaching the tissues, is a condition implicated in various pathologies. While certain chemical classes, such as lignanamides and some acetamide derivatives like (RS)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide, have been investigated for anti-hypoxic activity, there is a lack of specific preclinical data for this compound or its close analogues in this context. nih.govdntb.gov.uagoogle.comgoogle.comresearchgate.netnih.govgoogleapis.comresearchgate.netnih.gov

The search for new antitubercular agents is a global health priority. Research into novel scaffolds has identified acetamide derivatives as having potential. A series of N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamide derivatives were designed and synthesized as potential inhibitors of the decaprenylphosphoryl-β-d-ribose oxidase (DprE1) enzyme, a crucial target for Mycobacterium tuberculosis (Mtb). scispace.comnih.gov Several compounds from this series demonstrated significant activity, effectively suppressing the proliferation of Mtb at low micromolar concentrations. scispace.comnih.gov The most potent compounds showed minimum inhibitory concentration (MIC) values comparable to the first-line anti-TB drug isoniazid. nih.gov

Table 3: Antitubercular Activity of Lead N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) Acetamide Analogues against M. tuberculosis H37Rv

| Compound | MIC (µM) |

|---|---|

| LK-60 | 0.78–1.56 |

| LK-75 | 0.78–1.56 |

| Isoniazid (Reference) | Comparable Activity |

| TBA-7371 (Reference) | 12.5 |

Data derived from studies on novel noncovalent DprE1 inhibitors. scispace.comnih.gov

Mechanistic Insights from In Vitro Studies

In vitro studies on this compound and its analogues have revealed a diverse range of pharmacological activities, providing crucial insights into their potential mechanisms of action. These studies, conducted on isolated enzymes, cells, and tissues, point towards several key molecular pathways, including enzyme inhibition, receptor modulation, and antioxidant effects.

Enzyme Inhibition

A primary mechanism of action for many acetamide derivatives is the inhibition of specific enzymes involved in various pathological processes.

Cyclooxygenase-II (COX-II) Inhibition: Several acetamide derivatives have been identified as selective inhibitors of COX-II, an enzyme pivotal in inflammation and pain pathways. researchgate.net This selective inhibition is a key strategy in the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net The acetamide structure is considered a crucial component for these inhibitory effects and has been used to design prodrugs that target COX-II.

Cholinesterase Inhibition: In the context of neurodegenerative diseases like Alzheimer's, inhibition of cholinesterases is a key therapeutic strategy. Certain substituted acetamide derivatives have been synthesized and evaluated for their ability to inhibit butyrylcholinesterase (BChE). researchgate.net For instance, compound 8c (a substituted acetamide) was identified as a potent mixed-type BChE inhibitor with an IC50 value of 3.94 μM. researchgate.net Molecular docking studies suggest that it binds to both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of the BChE active site. researchgate.net

α-Amylase Inhibition: A series of indole-3-acetamide (B105759) analogues have demonstrated inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion. acs.org This suggests a potential application in managing hyperglycemia. These compounds showed good to moderate inhibition, with IC50 values ranging from 1.09 ± 0.11 to 2.84 ± 0.1 μM. acs.org

Tyrosinase Inhibition: An analogue, N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide, has been investigated as an inhibitor of tyrosinase. nih.gov This enzyme is crucial for melanin (B1238610) production, and its inhibition is a target for developing agents to treat skin hyperpigmentation. nih.gov

Factor VIIa Inhibition: N-phenyl-2-(phenyl-amino) acetamide derivatives have been designed as inhibitors of Factor VIIa, a serine protease in the coagulation cascade. ijper.org In vitro anticoagulant activity was confirmed using the prothrombin time determination method, highlighting their potential as anticoagulants. ijper.org

| Compound/Analogue Class | Target Enzyme | In Vitro Activity (IC50) | Potential Therapeutic Area | Reference |

|---|---|---|---|---|

| Substituted Acetamides (e.g., compound 8c) | Butyrylcholinesterase (BChE) | 3.94 μM | Alzheimer's Disease | researchgate.net |

| Indole-3-acetamides | α-Amylase | 1.09 - 2.84 μM | Diabetes | acs.org |

| N-phenyl-2-(phenyl-amino) acetamides | Factor VIIa | Demonstrated activity in prothrombin time assay | Thrombosis | ijper.org |

| N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide | Tyrosinase | Inhibitory potential identified | Hyperpigmentation | nih.gov |

| Various Acetamide Derivatives | Cyclooxygenase-II (COX-II) | Identified as selective inhibitors | Inflammation | researchgate.net |

Receptor-Mediated Activity

Analogues of this compound have also been shown to interact with specific cellular receptors, modulating their activity.

Adrenergic Receptor Agonism: Guanfacine, an acetamide derivative with the IUPAC name N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide, functions as a selective agonist of the α2A-adrenergic receptor. wikipedia.org This activity, which occurs within the central nervous system, leads to a reduction in sympathetic outflow, thereby lowering blood pressure. In ADHD, it is thought to strengthen the prefrontal cortex's regulation of attention and behavior by stimulating post-synaptic α2A-adrenoceptors. wikipedia.org

Cannabinoid Receptor Activity: An indole-3-acetamide derivative, CH-PIATA, was evaluated for its activity at cannabinoid receptors CB1 and CB2 using β-arrestin 2 recruitment assays. nih.gov The study found that the compound displayed weak activity at both receptors, with some indications of antagonism. nih.gov

| Compound/Analogue | Target Receptor | Mechanism of Action | Reference |

|---|---|---|---|

| Guanfacine | α2A-adrenergic receptor | Selective Agonist | wikipedia.org |

| CH-PIATA | Cannabinoid Receptors (CB1 and CB2) | Weak agonist/antagonist | nih.gov |

Antioxidant and Anti-inflammatory Mechanisms

A significant body of in vitro research has focused on the antioxidant and anti-inflammatory properties of acetamide derivatives, suggesting a mechanism involving the mitigation of oxidative stress.

Radical Scavenging: The antioxidant capacity of these compounds is often evaluated through their ability to scavenge stable free radicals. Assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals are commonly employed. acs.orgnih.govmdpi.com For example, a study on various new acetamide derivatives demonstrated their capacity to scavenge the ABTS radical cation (ABTS•+), which is a standard measure of antioxidant activity. nih.gov Similarly, indole-3-acetamide derivatives showed potent scavenging of both DPPH and ABTS radicals, with IC50 values in the low micromolar range. acs.org

Inhibition of ROS and NO Production: Beyond direct radical scavenging, acetamide derivatives have been tested for their ability to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO) in cellular models. nih.govresearchgate.net In one study, the effects of the compounds were assessed in lipopolysaccharide (LPS)-stimulated J774.A1 macrophage cells, a common in vitro model for inflammation. nih.govresearchgate.net The reduction of ROS and NO in these cells indicates a potential anti-inflammatory mechanism by modulating cellular oxidative stress. nih.govresearchgate.net

| Analogue Class | In Vitro Assay | Observed Effect | Reference |

|---|---|---|---|

| Indole-3-acetamides | DPPH radical scavenging | IC50 range: 0.81 ± 0.25 – 2.75 ± 0.03 μM | acs.org |

| Indole-3-acetamides | ABTS radical scavenging | IC50 range: 0.35 ± 0.1 – 2.19 ± 0.08 μM | acs.org |

| Novel Acetamide Derivatives | ABTS radical scavenging | Demonstrated capacity to scavenge ABTS•+ | nih.gov |

| Novel Acetamide Derivatives | ROS & NO production in J774.A1 macrophages | Reduced production of ROS and NO | nih.govresearchgate.net |

Structure Activity Relationship Sar Studies of N 2,3 Dimethoxyphenyl Acetamide Derivatives

Influence of Dimethoxyphenyl Substituents on Biological Efficacy

The specific positioning of the two methoxy (B1213986) groups on the phenyl ring of N-phenylacetamide derivatives is a critical determinant of biological efficacy. While the 2,3-dimethoxy substitution pattern is the focus, understanding the effects of other positional isomers (e.g., 2,4-, 2,5-, 3,4-, 3,5-) provides valuable SAR insights. The methoxy group's location affects how the molecule presents itself to a receptor, influencing binding affinity and subsequent biological response. nih.gov

Research on various classes of compounds has consistently shown that altering the methoxy group's position leads to significant changes in activity. For instance, a study on 18F-labeled benzyl (B1604629) triphenylphosphonium cations for myocardial imaging found that the position of the methoxy group had a significant effect on the compounds' biological properties. nih.gov The ortho- and meta-substituted derivatives demonstrated accelerated radioactivity clearance from the liver, with the ortho-substituted compound showing the most favorable heart-to-background ratios for imaging. nih.gov In another example involving unsymmetrical trifluoromethyl methoxyphenyl β-diketones, the position of the methoxy group on the aromatic ring was found to influence their antimicrobial and cytotoxic activity. mdpi.com These findings underscore the principle that positional isomerism of methoxy groups is a key factor in tuning the pharmacological profile of a molecule.

| Substitution Pattern | Potential SAR Implications | Reference |

| Ortho-position (e.g., 2-methoxy) | Can induce a twist in the molecule due to steric hindrance, affecting planarity and receptor fit. May participate in intramolecular hydrogen bonding. Can influence metabolic pathways. | nih.govmdpi.com |

| Meta-position (e.g., 3-methoxy) | Primarily exerts electronic effects with less steric hindrance compared to the ortho position. Can influence solubility and lipophilicity. | nih.gov |

| Para-position (e.g., 4-methoxy) | Maximizes resonance-based electron donation to the ring system. Often associated with potent biological activity in various compound series. | mdpi.com |

Role of the Acetamide (B32628) Linkage in Molecular Recognition and Biological Interactions

The acetamide linkage (-NH-CO-) is a fundamental structural motif in many pharmaceuticals and serves as more than just a simple spacer. This linker plays a critical role in molecular recognition by correctly orienting the key pharmacophoric groups—in this case, the 2,3-dimethoxyphenyl ring and the N-substituent—in three-dimensional space for optimal interaction with a biological target.